molecular formula C18H17N5O4 B7704439 2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline

2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline

Cat. No.: B7704439
M. Wt: 367.4 g/mol
InChI Key: OHDXTGHGUGSFAS-UHFFFAOYSA-N
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Description

2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline is a complex organic compound that features a nitro group, a pyridine ring, an oxadiazole ring, and a tetrahydrofuran moiety

Properties

IUPAC Name

2-nitro-N-(oxolan-2-ylmethyl)-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-23(25)16-9-12(5-6-15(16)20-11-14-4-2-8-26-14)17-21-18(27-22-17)13-3-1-7-19-10-13/h1,3,5-7,9-10,14,20H,2,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDXTGHGUGSFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The nitro group is introduced via nitration reactions, while the pyridine ring is often incorporated through nucleophilic substitution reactions. The tetrahydrofuran moiety is usually added through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Amino derivatives: Formed through reduction of the nitro group.

    Halogenated derivatives: Formed through halogenation reactions.

    Hydroxylated derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridine and oxadiazole rings can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline: Similar structure but with a different position of the pyridine ring.

    2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline: Similar structure but with a different position of the pyridine ring.

    2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-3-ylmethyl)aniline: Similar structure but with a different position of the tetrahydrofuran moiety.

Uniqueness

The unique combination of the nitro group, pyridine ring, oxadiazole ring, and tetrahydrofuran moiety in 2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline imparts distinct chemical and biological properties

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